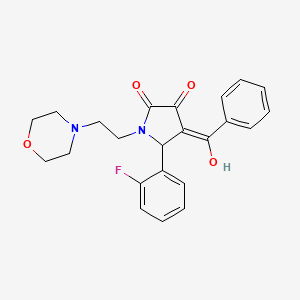

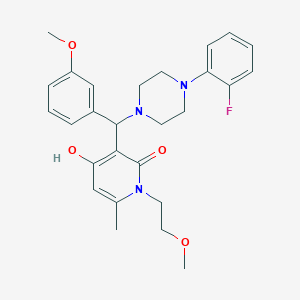

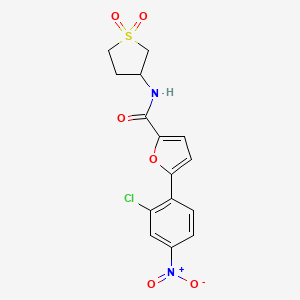

2,6-dichloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,6-dichloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide is a compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities, including antibacterial, antifungal, and enzyme inhibitory properties . This particular compound has been studied for its potential as an antibacterial agent and moderate enzyme inhibitor .

Mecanismo De Acción

Target of Action

The primary target of 2,6-dichloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide is carbonic anhydrase . Carbonic anhydrase is an enzyme that plays a crucial role in maintaining acid-base balance in the body. It catalyzes the reversible reaction involving the hydration of carbon dioxide and the dehydration of carbonic acid .

Mode of Action

The compound achieves its action by coordinating its SO2NH– anion with the Zn+2 cation of carbonic anhydrase . This interaction results in a reduced bicarbonate (HCO3-) output for a transition state required for activity . It also acts as a potent inhibitor of the volume-sensitive anion channel (VSAC), showing selective inhibition of hypotonic solution-induced Cl current .

Biochemical Pathways

The inhibition of carbonic anhydrase can lead to a decrease in the production of bicarbonate ions, which are essential for many biological processes, including ph regulation and co2 transport .

Pharmacokinetics

The compound’s ability to inhibit carbonic anhydrase suggests it may have good bioavailability, as it can interact effectively with its target enzyme .

Result of Action

The inhibition of carbonic anhydrase by this compound can lead to a variety of physiological effects. For instance, it may help treat conditions like epilepsy and osteoporosis, which are associated with abnormal activity of carbonic anhydrase .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These could include the pH of the environment, the presence of other ions or molecules, and the specific characteristics of the target cells . .

Análisis Bioquímico

Biochemical Properties

It has been suggested that this compound may interact with various enzymes, proteins, and other biomolecules

Cellular Effects

It is hypothesized that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is speculated that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .

Dosage Effects in Animal Models

The effects of different dosages of 2,6-dichloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide in animal models have not been extensively studied. Therefore, information on threshold effects, as well as any toxic or adverse effects at high doses, is currently unavailable .

Metabolic Pathways

Information on any enzymes or cofactors that it interacts with, as well as any effects on metabolic flux or metabolite levels, is currently lacking .

Transport and Distribution

Information on any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation, is currently unavailable .

Subcellular Localization

Information on any targeting signals or post-translational modifications that direct it to specific compartments or organelles is currently lacking .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dichloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with benzenesulfonyl chloride under controlled pH conditions using aqueous sodium carbonate . The reaction is carried out in a polar aprotic solvent such as N,N-dimethylformamide (DMF) with a catalytic amount of lithium hydride . The resulting product is then purified and characterized using various spectral techniques such as IR, 1H NMR, and EIMS .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques to ensure the compound’s purity and yield.

Análisis De Reacciones Químicas

Types of Reactions

2,6-dichloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide primarily undergoes substitution reactions. The sulfonamide group can be substituted with various alkyl or aryl halides to form N-substituted derivatives .

Common Reagents and Conditions

Reagents: Alkyl or aryl halides, lithium hydride, N,N-dimethylformamide (DMF)

Conditions: Polar aprotic solvent, catalytic amount of lithium hydride, controlled pH using aqueous sodium carbonate

Major Products

The major products formed from these reactions are N-substituted derivatives of this compound. These derivatives have been studied for their antibacterial potential and enzyme inhibitory activity .

Aplicaciones Científicas De Investigación

2,6-dichloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide has been extensively studied for its antibacterial properties. It has shown potential as a moderate enzyme inhibitor, particularly against lipoxygenase . The compound’s ability to inhibit bacterial growth makes it a candidate for developing new antibacterial agents .

Comparación Con Compuestos Similares

Similar Compounds

N-substituted (2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamides: These compounds are structurally similar and have been studied for their antibacterial and enzyme inhibitory properties.

Sulfonamide derivatives: Other sulfonamide derivatives, such as sulfamonomethoxine, sulfadimethoxine, and sulfisoxazole, share similar biological activities, including antibacterial and enzyme inhibitory effects.

Uniqueness

What sets 2,6-dichloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide apart is its specific substitution pattern and the presence of the benzodioxin moiety. This unique structure contributes to its distinct biological activities and potential therapeutic applications .

Propiedades

IUPAC Name |

2,6-dichloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11Cl2NO4S/c15-10-2-1-3-11(16)14(10)22(18,19)17-9-4-5-12-13(8-9)21-7-6-20-12/h1-5,8,17H,6-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLUKDRSEUOPYLT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)NS(=O)(=O)C3=C(C=CC=C3Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11Cl2NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-((4-Bromophenyl)sulfonyl)-7-fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B3014383.png)

![3-{4-[(5E)-4-oxo-5-[(thiophen-2-yl)methylidene]-4,5-dihydro-1,3-thiazol-2-yl]piperazin-1-yl}propanenitrile](/img/structure/B3014384.png)

![2-acetamido-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B3014386.png)